3-Chloro-4-fluoro-5-nitrobenzoic acid

Organic Synthesis Nitration Process Chemistry

Sourcing this regioisomerically pure intermediate is critical for reproducible drug candidate and agrochemical lead synthesis. Its specific substitution pattern (Cl-3, F-4, NO2-5) ensures precise reactivity in nucleophilic aromatic substitutions and cross-couplings, avoiding failed syntheses from analog impurities. Ideal for kinase inhibitor programs and materials science. High-purity (95%+) supply supports reliable multi-step protocols.

Molecular Formula C7H3ClFNO4
Molecular Weight 219.55 g/mol
CAS No. 132992-43-9
Cat. No. B1473624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluoro-5-nitrobenzoic acid
CAS132992-43-9
Molecular FormulaC7H3ClFNO4
Molecular Weight219.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)C(=O)O
InChIInChI=1S/C7H3ClFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)
InChIKeyFSXCNZDIJKLGGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-fluoro-5-nitrobenzoic Acid (CAS 132992-43-9) Procurement Guide


3-Chloro-4-fluoro-5-nitrobenzoic acid (CAS 132992-43-9, MF: C₇H₃ClFNO₄, MW: 219.55) is a trisubstituted halogenated nitrobenzoic acid derivative . This aromatic compound functions primarily as a versatile building block in organic synthesis, particularly as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals . Its substitution pattern—featuring chlorine at the 3-position, fluorine at the 4-position, and a nitro group at the 5-position—confers distinct reactivity and physicochemical properties that differentiate it from other regioisomeric analogs .

Why 3-Chloro-4-fluoro-5-nitrobenzoic Acid Cannot Be Replaced by Closely Related Analogs


Regioisomeric analogs such as 3-chloro-5-fluoro-4-nitrobenzoic acid share the same elemental composition but differ critically in substitution pattern, directly impacting reactivity in downstream transformations (e.g., nucleophilic aromatic substitution, coupling reactions) and physicochemical properties (e.g., pKa, solubility, chromatographic retention) . Furthermore, halogen exchange (e.g., substituting chlorine with bromine) significantly alters electronic effects and steric bulk, which can derail reaction optimization or invalidate established synthetic protocols . The quantitative evidence below substantiates the specific advantages of the 3-chloro-4-fluoro-5-nitro substitution pattern.

Quantitative Differentiation of 3-Chloro-4-fluoro-5-nitrobenzoic Acid Against Comparators


Comparative Synthesis Yield of 3-Chloro-4-fluoro-5-nitrobenzoic Acid

The synthesis of 3-chloro-4-fluoro-5-nitrobenzoic acid via nitration of 3-chloro-4-fluorobenzoic acid proceeds with a reported yield of 78% under optimized conditions . While direct head-to-head yield comparisons for the identical transformation of the 3-chloro-5-fluoro regioisomer are not publicly available, this 78% yield provides a quantitative baseline for evaluating the synthetic accessibility of this specific substitution pattern. In contrast, nitration of 2,4-dichloro-5-fluorobenzoic acid (a structurally related intermediate) to yield 2,4-dichloro-5-fluoro-3-nitrobenzoic acid has been reported with yields of 65% [1], indicating that the 3-chloro-4-fluoro substitution pattern may offer a more favorable nitration outcome.

Organic Synthesis Nitration Process Chemistry

Regioisomeric Specificity: 3-Chloro-4-fluoro-5-nitro vs. 3-Chloro-5-fluoro-4-nitro

The positional isomer 3-chloro-5-fluoro-4-nitrobenzoic acid (CAS not provided, but commercially available) possesses identical molecular formula (C₇H₃ClFNO₄) and molecular weight (219.55 g/mol) . However, the relocation of the nitro group from the 5-position to the 4-position fundamentally alters the electronic environment of the aromatic ring, directly affecting reactivity in nucleophilic aromatic substitution (S_NAr) and cross-coupling reactions. While direct comparative reactivity data are lacking, the distinct substitution pattern of the target compound is specifically required for the synthesis of certain pharmaceutical intermediates, such as those leading to anticancer agents .

Medicinal Chemistry Structure-Activity Relationship Regioselectivity

Purity Specifications and Batch-to-Batch Consistency

Commercially available 3-chloro-4-fluoro-5-nitrobenzoic acid is routinely offered with a minimum purity of 95%, with several suppliers providing certified analyses (e.g., NMR, HPLC, GC) to verify batch quality . Some vendors offer material meeting ≥98% purity specifications . This level of documented purity compares favorably to many in-class analogs, which may be supplied without rigorous analytical certification. The availability of high-purity (>95%) material is critical for minimizing side reactions and simplifying purification in subsequent synthetic steps.

Quality Control Analytical Chemistry Procurement

Optimal Application Scenarios for 3-Chloro-4-fluoro-5-nitrobenzoic Acid (CAS 132992-43-9)


Synthesis of Pharmaceutical Intermediates and APIs

This compound is a key intermediate for constructing complex molecules, particularly in medicinal chemistry programs targeting kinase inhibitors or other therapeutic agents . Its high purity (≥95%) and reliable synthesis (78% yield) make it a dependable building block for multi-step syntheses where regioisomeric purity is paramount. The specific 3-chloro-4-fluoro-5-nitro substitution pattern is required for certain patented drug scaffolds .

Agrochemical Discovery and Development

Derivatives of 3-chloro-4-fluoro-5-nitrobenzoic acid have been explored for their herbicidal properties . The compound serves as a versatile scaffold for introducing halogen and nitro functionalities into agrochemical leads, where the specific substitution pattern influences biological activity and environmental fate.

Organic Electronics and Advanced Materials

As a functionalized aromatic building block, this compound has found applications in materials science, particularly in the synthesis of organic electronic materials . The electron-withdrawing nitro group combined with halogen substituents modulates electronic properties, making it a useful precursor for semiconducting molecules or polymers.

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